molecular formula C24H20N2OS B12271777 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine

2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine

Cat. No.: B12271777
M. Wt: 384.5 g/mol
InChI Key: JTHNDEFDLXALMG-UHFFFAOYSA-N
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Description

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a methoxyphenyl group, a methylsulfanyl group, and two phenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE typically involves multiple steps. One common method starts with the preparation of 4,6-diphenylpyrimidine, which is then functionalized with a methoxyphenylmethylsulfanyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve inhibition of key enzymes or disruption of cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-DIMETHOXY-2-METHYLSULFONYLPYRIMIDINE: Similar in structure but with methoxy groups instead of phenyl groups.

    4-METHOXYPHENYL METHYL SULFONE: Contains a methoxyphenyl group and a methylsulfone group but lacks the pyrimidine ring.

Uniqueness

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE is unique due to the combination of its functional groups and the pyrimidine ring, which confer specific chemical properties and potential applications that are distinct from similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4,6-diphenylpyrimidine

InChI

InChI=1S/C24H20N2OS/c1-27-21-14-12-18(13-15-21)17-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,17H2,1H3

InChI Key

JTHNDEFDLXALMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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